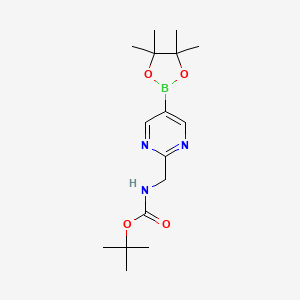

Tert-butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)methylcarbamate

Description

tert-Butyl ((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)methyl)carbamate is a complex organic compound that features a pyrimidine ring substituted with a dioxaborolane group and a tert-butyl carbamate moiety

Properties

CAS No. |

1235451-39-4 |

|---|---|

Molecular Formula |

C16H26BN3O4 |

Molecular Weight |

335.2 g/mol |

IUPAC Name |

tert-butyl N-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]methyl]carbamate |

InChI |

InChI=1S/C16H26BN3O4/c1-14(2,3)22-13(21)20-10-12-18-8-11(9-19-12)17-23-15(4,5)16(6,7)24-17/h8-9H,10H2,1-7H3,(H,20,21) |

InChI Key |

KVKZDKWDTAMTQF-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)CNC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)methyl)carbamate typically involves multiple steps. One common method involves the reaction of a pyrimidine derivative with a dioxaborolane compound under specific conditions. The reaction is often catalyzed by a palladium catalyst and requires a base such as potassium carbonate. The tert-butyl carbamate group is introduced through a subsequent reaction with tert-butyl chloroformate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The dioxaborolane moiety enables participation in palladium-catalyzed Suzuki-Miyaura cross-couplings, a key reaction for forming carbon-carbon bonds. This reaction typically involves:

-

Conditions : Pd catalysts (e.g., Pd(PPh₃)₄), a base (e.g., Na₂CO₃), and heating in polar aprotic solvents (e.g., THF or DMF).

-

Mechanism : Transmetallation between the boronate ester and palladium intermediates facilitates aryl-aryl or aryl-heteroaryl bond formation.

-

Applications : Used to synthesize biaryl derivatives for drug discovery and materials science .

| Reaction Component | Role | Example |

|---|---|---|

| Boronate ester | Nucleophilic coupling partner | Forms C–C bonds with aryl halides |

| Pyrimidine ring | Directs regioselectivity | Stabilizes intermediates via conjugation |

Hydrolysis of the Carbamate Group

The tert-butyloxycarbonyl (Boc) group undergoes cleavage under acidic or basic conditions to yield a free amine:

-

Acidic Hydrolysis : Trifluoroacetic acid (TFA) or HCl in dioxane removes the Boc group at room temperature.

-

Basic Hydrolysis : Aqueous NaOH or K₂CO₃ may be used, though slower compared to acidic conditions.

-

Product : Generates (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)methanamine, a versatile intermediate for further functionalization.

Nucleophilic Substitution at the Pyrimidine Ring

The pyrimidine core participates in nucleophilic aromatic substitution (NAS) reactions, influenced by electron-withdrawing substituents:

-

Sites of Reactivity : Position 4 and 6 of the pyrimidine ring (meta to the boron and carbamate groups).

-

Reagents : Amines, thiols, or alkoxides under catalytic or thermal activation.

-

Example : Reaction with primary amines yields substituted pyrimidines with potential pharmacological activity.

Comparative Reactivity with Structural Analogs

The compound’s reactivity differs from related boronates and carbamates:

Analytical Confirmation of Reactions

Post-reaction analyses employ:

-

NMR Spectroscopy : To track boronate ester consumption and new bond formation.

-

Mass Spectrometry : Verifies molecular weights of intermediates and products.

This compound’s multifunctional design allows tailored modifications for applications in medicinal chemistry and materials science. While specific experimental data (e.g., yields, kinetics) are not fully disclosed in available literature, its reactivity aligns with established principles of organoboron and heteroaromatic chemistry.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl ((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)methyl)carbamate is used as a building block for the synthesis of more complex molecules. Its ability to undergo various coupling reactions makes it valuable in the development of new materials and pharmaceuticals .

Biology and Medicine

In biology and medicine, this compound is explored for its potential as a drug intermediate. Its unique structure allows for the modification of biologically active molecules, potentially leading to the development of new therapeutic agents .

Industry

In industry, the compound is used in the production of advanced materials, including polymers and electronic components. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-Butyl ((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)methyl)carbamate involves its interaction with specific molecular targets. The dioxaborolane group can form reversible covalent bonds with diols and other nucleophiles, making it useful in bioconjugation and molecular recognition applications. The pyrimidine ring can interact with nucleic acids and proteins, potentially influencing biological pathways .

Comparison with Similar Compounds

Similar Compounds

- tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate

- tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate

- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate

Uniqueness

The uniqueness of tert-Butyl ((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)methyl)carbamate lies in its combination of a pyrimidine ring with a dioxaborolane group and a tert-butyl carbamate moiety. This unique structure imparts specific reactivity and stability, making it valuable in various scientific and industrial applications .

Biological Activity

Tert-butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)methylcarbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies and providing insights into its pharmacological properties.

Chemical Structure and Properties

The compound features a tert-butyl group attached to a pyrimidine ring substituted with a dioxaborolane moiety. The molecular formula is . The presence of the boron-containing dioxaborolane suggests potential applications in drug design, particularly in targeting biological pathways.

Research indicates that the biological activity of this compound may be linked to its interaction with specific enzymes and receptors. For instance, compounds with similar structural features have been shown to inhibit topoisomerase II and act as partial agonists at serotonin receptors . The presence of the carbamate group may enhance the compound's ability to penetrate cellular membranes and interact with intracellular targets.

Anticancer Properties

Several studies have highlighted the anticancer potential of pyrimidine derivatives. For example, derivatives similar to this compound have demonstrated significant growth inhibition in cancer cell lines while sparing non-tumorigenic cells . This selectivity suggests that the compound may target specific signaling pathways involved in tumor proliferation.

Inhibition of Cell Motility

In addition to growth inhibition, some derivatives have been shown to affect cancer cell motility. This property is crucial for metastasis; thus, compounds that can inhibit cell migration are valuable in cancer therapeutics . The exact mechanism by which this compound affects motility remains to be fully elucidated.

Study 1: Synthesis and Activity Evaluation

A study focused on synthesizing a series of pyrimidine derivatives and evaluating their biological activity. Among these derivatives, one exhibited potent inhibitory effects on cancer cell lines at concentrations as low as 10 µM. The study also noted that modifications to the dioxaborolane moiety could enhance biological activity .

Study 2: Pharmacokinetic Properties

Pharmacokinetic evaluations indicated that the compound possesses favorable absorption characteristics. Its lipophilicity, attributed to the tert-butyl group, suggests good membrane permeability . However, further studies are needed to assess its metabolic stability and bioavailability in vivo.

Summary Table of Biological Activities

Q & A

Basic: What synthetic strategies are recommended for preparing this compound, and how can its purity be validated?

Answer:

The compound is typically synthesized via Suzuki-Miyaura cross-coupling, leveraging the boronic ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) to form C–C bonds with halogenated pyrimidine precursors. A representative method involves:

- Step 1: Coupling a brominated pyrimidine derivative with a tert-butyl carbamate-protected amine intermediate under palladium catalysis (e.g., Pd(PPh₃)₄) .

- Step 2: Purification via column chromatography or recrystallization.

Purity Validation:

- NMR Spectroscopy: Analyze characteristic peaks (e.g., tert-butyl singlet at ~1.4 ppm, boronic ester B–O vibrations) .

- Mass Spectrometry (ESI-MS): Confirm molecular ion peaks (e.g., [M+H]+ for C₁₇H₂₇BN₃O₄: calculated 364.25 g/mol) .

- HPLC: Use reverse-phase chromatography with UV detection (≥95% purity threshold) .

Basic: What are the primary applications of this compound in medicinal chemistry?

Answer:

This boronic ester-carbamate hybrid serves as a versatile building block in:

- Protease Inhibitor Synthesis: Key intermediate for β-secretase inhibitors targeting neurodegenerative diseases .

- Targeted Protein Degradation: Incorporation into PROTACs (PROteolysis-Targeting Chimeras) via conjugation to E3 ligase ligands .

- Bioconjugation: Functionalization of biomolecules for imaging or drug delivery via boronate affinity .

Advanced: How can reaction yields be optimized in Suzuki-Miyaura couplings involving this boronic ester?

Answer:

Critical parameters include:

- Catalyst Selection: PdCl₂(dppf) or Pd(OAc)₂ with SPhos ligand for electron-deficient pyrimidines .

- Solvent System: Use degassed toluene/EtOH (3:1) to minimize boronic ester hydrolysis .

- Temperature: 80–100°C under inert atmosphere (Ar/N₂) to accelerate coupling while avoiding decomposition.

- Base Choice: K₂CO₃ or CsF for improved solubility and reduced side reactions .

Common Side Reactions:

- Protodeboronation: Mitigate by using excess boronic ester (1.5–2.0 equiv) and avoiding prolonged heating.

- Carbamate Deprotection: Monitor pH to prevent acid/base-induced cleavage of the tert-butyl group .

Advanced: How to resolve contradictions in spectroscopic data during structural elucidation?

Answer:

Discrepancies in NMR or MS data may arise from:

- Rotamers: Carbamate groups can exhibit restricted rotation, splitting signals in ¹H NMR. Use variable-temperature NMR (VT-NMR) to confirm .

- Boronate Isomerism: Boronic esters may form cyclic anhydrides in solution, altering ¹³C NMR shifts. Validate with 2D NMR (HSQC, HMBC) .

- Impurity Peaks: Compare with synthetic intermediates (e.g., unreacted starting materials) via spiking experiments .

Safety: What are the critical hazards and handling protocols for this compound?

Answer:

Based on analogous boronic esters and carbamates:

- Hazards:

- Acute oral toxicity (Category 4, H302) .

- Skin/eye irritation (H315/H319) .

- Handling:

- PPE: Nitrile gloves, safety goggles, and lab coats.

- Ventilation: Use fume hoods to avoid inhalation of dust/aerosols .

- Storage: Inert atmosphere (N₂), desiccated at –20°C to prevent boronic ester hydrolysis .

Stability: Under what conditions does this compound degrade, and how can stability be monitored?

Answer:

Degradation Pathways:

- Hydrolysis: Boronic esters hydrolyze in aqueous media (pH < 5 or > 9). Stability decreases in polar solvents (e.g., MeOH, H₂O) .

- Thermal Decomposition: Decomposes above 150°C, releasing CO₂ (from carbamate) and boron oxides .

Stability Monitoring:

- TGA/DSC: Track mass loss and exothermic events .

- HPLC Stability Indicating Method: Detect hydrolysis products (e.g., free boronic acid) .

Application: How is this compound utilized in crystallographic studies?

Answer:

The boronic ester moiety facilitates:

- Co-crystallization: Forms stable complexes with proteins (e.g., serine hydrolases) for X-ray diffraction analysis .

- Crystal Engineering: Hydrogen-bonding interactions with pyrimidine N-atoms enable predictable packing patterns .

- SHELX Refinement: Use SHELXL for structure solution and refinement, leveraging high-resolution data (R-factor < 0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.